molecular formula C11H11F3O2 B13683864 5-(2,3,4-Trifluorophenyl)pentanoic acid

5-(2,3,4-Trifluorophenyl)pentanoic acid

Cat. No.: B13683864
M. Wt: 232.20 g/mol
InChI Key: RXEAHKOIBWQCFS-UHFFFAOYSA-N
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Description

5-(2,3,4-Trifluorophenyl)pentanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4-Trifluorophenyl)pentanoic acid typically involves the introduction of the trifluorophenyl group onto a pentanoic acid backbone. One common method involves the reaction of 2,3,4-trifluorobenzene with a suitable pentanoic acid derivative under specific conditions. For example, the use of a quaternary ammonium salt catalyst, sulfolane, and potassium fluoride can facilitate the formation of the desired intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and cost-efficiency. The process typically includes steps such as hydrogenation, fluorination, and diazotization, followed by high-temperature cracking and halogenation . These methods ensure the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,4-Trifluorophenyl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

5-(2,3,4-Trifluorophenyl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3,4-Trifluorophenyl)pentanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3,4-Trifluorophenyl)pentanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a pentanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

5-(2,3,4-trifluorophenyl)pentanoic acid

InChI

InChI=1S/C11H11F3O2/c12-8-6-5-7(10(13)11(8)14)3-1-2-4-9(15)16/h5-6H,1-4H2,(H,15,16)

InChI Key

RXEAHKOIBWQCFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CCCCC(=O)O)F)F)F

Origin of Product

United States

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